N-allylpiperidine-1-carbothioamide
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Overview
Description
N-allylpiperidine-1-carbothioamide is an organic compound that belongs to the class of carbothioamides It features a piperidine ring substituted with an allyl group and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-allylpiperidine-1-carbothioamide can be synthesized through the hydrosilylation reaction of N-allylpiperidine with a suitable thiocarbonyl compound in the presence of a catalyst such as platinum (Pt) or palladium (Pd). The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allylpiperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, room temperature to 50°C.
Reduction: LiAlH₄, tetrahydrofuran (THF), reflux conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-allylpiperidine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s.
Materials Science: The compound’s functional groups make it suitable for modifying polymers, enhancing their properties for applications in coatings, sealants, and adhesives.
Biological Studies: It is used in studies related to oxidative stress and its effects on cognitive functions.
Mechanism of Action
The mechanism of action of N-allylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in managing cognitive decline associated with neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
- N-allylaniline
- N-allylcyclohexylamine
- N-allylpiperidine
Uniqueness
N-allylpiperidine-1-carbothioamide is unique due to its combination of an allyl group and a carbothioamide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-prop-2-enylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-2-6-10-9(12)11-7-4-3-5-8-11/h2H,1,3-8H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPXPVPIWTXYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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